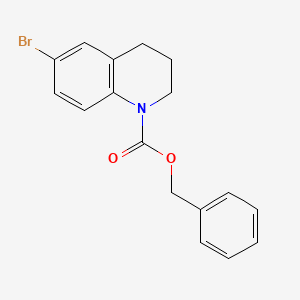
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its biological activities. Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties.
作用机制
The mechanism of action of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various biological processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is its ease of synthesis and availability. This compound can be synthesized in large quantities and at a relatively low cost. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Some of these include:
1. Synthesis of new derivatives with enhanced biological activity or selectivity towards specific targets.
2. Evaluation of the toxicity and safety of this compound in animal models.
3. Investigation of the mechanism of action of this compound at the molecular level.
4. Development of new drug delivery systems that can improve the solubility and bioavailability of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
Conclusion
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties. This compound has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential uses. The future directions for the research and development of this compound are diverse and exciting, and hold great promise for the advancement of science and medicine.
合成方法
The synthesis of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then isolated and purified using standard techniques such as column chromatography.
科学研究应用
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several potential applications in scientific research. One of the main areas of interest is its use as a building block for the synthesis of new compounds with biological activity. This compound can be modified to introduce different functional groups that can enhance its activity or selectivity towards specific targets.
属性
IUPAC Name |
benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-9-16-14(11-15)7-4-10-19(16)17(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINVFQAMKMSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2914258.png)

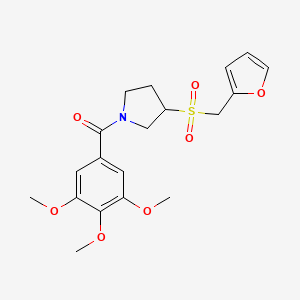
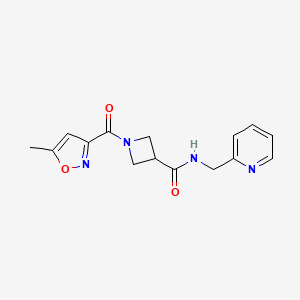
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)


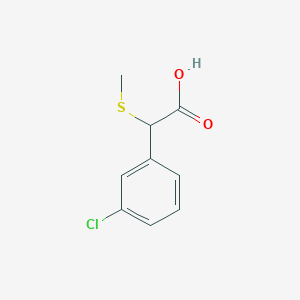
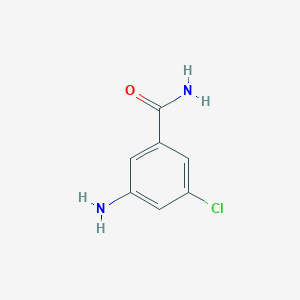



![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)
